molecular formula C9H9NO2 B8066272 3-Hydroxy-3-(3-hydroxyphenyl)propanenitrile

3-Hydroxy-3-(3-hydroxyphenyl)propanenitrile

Cat. No.: B8066272
M. Wt: 163.17 g/mol
InChI Key: BSJHQJLGKJHPTJ-UHFFFAOYSA-N
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Description

3-Hydroxy-3-(3-hydroxyphenyl)propanenitrile is a nitrile-containing organic compound featuring a hydroxyphenyl substituent at the β-position of the propanenitrile backbone. This compound is structurally related to intermediates used in pharmaceutical synthesis, particularly for antidepressants like duloxetine. It is listed as discontinued in commercial catalogs , suggesting restricted industrial or research utilization compared to analogs such as 3-hydroxy-3-(2-thienyl)propanenitrile.

Properties

IUPAC Name

3-hydroxy-3-(3-hydroxyphenyl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c10-5-4-9(12)7-2-1-3-8(11)6-7/h1-3,6,9,11-12H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSJHQJLGKJHPTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C(CC#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Hydroxy-3-(3-hydroxyphenyl)propanenitrile is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, including antioxidant properties, potential therapeutic applications, and mechanisms of action, supported by research findings and case studies.

Chemical Structure and Properties

The compound this compound has the following chemical structure:

  • Molecular Formula : C10H11NO2
  • IUPAC Name : this compound

This compound features two hydroxyl groups that may contribute to its reactivity and biological activity.

1. Antioxidant Activity

Several studies have highlighted the antioxidant properties of this compound. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

  • Mechanism : The compound is believed to scavenge free radicals, thereby reducing oxidative damage to cells. This activity is often assessed using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).
StudyMethodResult
DPPH AssayIC50 = 50 µM
ABTS AssaySignificant reduction in absorbance at 734 nm

2. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens.

  • Case Study : A study evaluated the compound against common bacterial strains such as E. coli and S. aureus.
PathogenMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

3. Potential Therapeutic Applications

The compound's biological activity suggests potential therapeutic applications, particularly in cancer treatment and inflammation modulation.

  • Anticancer Activity : Preliminary studies have indicated that it may inhibit tumor growth in certain cancer models.
Cancer ModelInhibition Rate (%)
Ehrlich Ascites Carcinoma46% at 75 mg/kg

This inhibition was observed at doses well below toxic levels, highlighting its potential as a safe therapeutic agent.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Antioxidant Mechanism : The hydroxyl groups may play a critical role in electron donation to free radicals.
  • Antimicrobial Mechanism : Disruption of microbial cell membranes or interference with metabolic pathways may be involved.

Comparison with Similar Compounds

Comparison with Other Compounds

  • 3-Hydroxy-3,3-diphenylpropanenitrile: No enzymatic synthesis data provided; likely synthesized via traditional organic methods due to steric challenges .
  • 3-Hydroxy-3-(pyridin-3-yl)propanenitrile : Synthesized using green catalysts (e.g., water hyacinth ash), though enantioselectivity data is absent .

Physical and Chemical Properties

Property 3-Hydroxy-3-(2-thienyl)propanenitrile 3-Hydroxy-3,3-diphenylpropanenitrile
Boiling Point Not reported 450.9°C at 760 mmHg
Density Not reported 1.153 g/cm³
Solubility Soluble in liquid CO₂, hexane Likely low due to hydrophobicity
Enantiomeric Excess (ee) >99% ee under optimal conditions Not reported

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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